4-(Dimethylamino)-1,2-dihydrophthalazin-1-one
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Overview
Description
4-(Dimethylamino)-1,2-dihydrophthalazin-1-one is an organic compound with a unique structure that includes a dimethylamino group attached to a dihydrophthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one typically involves the reaction of phthalic anhydride with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as acetic anhydride, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-(Dimethylamino)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as cancer and neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in the production of dyes and as a reagent in chemical analysis.
4-(Dimethylamino)cinnamaldehyde: Employed as a chromogenic reagent in biochemical assays.
Uniqueness
4-(Dimethylamino)-1,2-dihydrophthalazin-1-one is unique due to its specific structure and the presence of both a dimethylamino group and a dihydrophthalazinone core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(dimethylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H11N3O/c1-13(2)9-7-5-3-4-6-8(7)10(14)12-11-9/h3-6H,1-2H3,(H,12,14) |
InChI Key |
FWLMUUJHTNBRMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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